molecular formula C24H19NO3S B11504109 1-(ethylsulfanyl)-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

1-(ethylsulfanyl)-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11504109
M. Wt: 401.5 g/mol
InChI Key: BLEBAPACEZRMRE-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes an anthracene core, a carboxamide group, and an ethylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethylsulfanyl)-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the anthracene-2-carboxylic acid, which is then converted into the corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with 2-methylaniline to form the carboxamide. Finally, the ethylsulfanyl group is introduced via a nucleophilic substitution reaction using ethylthiol and a suitable base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfanyl)-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the anthracene core can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives of the anthracene core.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Ethylsulfanyl)-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(ethylsulfanyl)-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The anthracene core can participate in π-π interactions with aromatic residues in proteins, contributing to binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(Methylsulfanyl)-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
  • 1-(Ethylsulfanyl)-N-(2-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
  • 1-(Ethylsulfanyl)-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid

Uniqueness: 1-(Ethylsulfanyl)-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. The ethylsulfanyl group provides a balance between hydrophilicity and lipophilicity, while the anthracene core offers rigidity and potential for π-π stacking interactions. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H19NO3S

Molecular Weight

401.5 g/mol

IUPAC Name

1-ethylsulfanyl-N-(2-methylphenyl)-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C24H19NO3S/c1-3-29-23-18(24(28)25-19-11-7-4-8-14(19)2)13-12-17-20(23)22(27)16-10-6-5-9-15(16)21(17)26/h4-13H,3H2,1-2H3,(H,25,28)

InChI Key

BLEBAPACEZRMRE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC=CC=C4C

Origin of Product

United States

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